molecular formula C4H7ClO2 B13388140 (s)-4-Chloro-3-hydroxybutanal

(s)-4-Chloro-3-hydroxybutanal

Cat. No.: B13388140
M. Wt: 122.55 g/mol
InChI Key: XQXWWWKGIMBNKZ-UHFFFAOYSA-N
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Description

Significance as a Chiral Building Block in Advanced Organic Synthesis

(S)-4-Chloro-3-hydroxybutanal serves as a significant chiral building block in modern organic synthesis. Chiral building blocks are enantiomerically enriched compounds used as starting materials to introduce a specific stereocenter into a target molecule, which is a fundamental strategy in asymmetric synthesis. researchgate.net The utility of this four-carbon aldehyde stems from its trifunctional nature, where the aldehyde, hydroxyl, and chloro groups can be selectively manipulated to build more complex molecular architectures.

Processes have been developed for its production through methods like asymmetric aldol (B89426) reactions, which are designed to create the specific (S)-stereoconfiguration with high precision. google.com The value of this specific chiral motif is further demonstrated by the extensive use of its derivatives. For instance, the related compound (S)-4-chloro-3-hydroxybutyronitrile is a key chiral intermediate for the synthesis of the cholesterol-lowering drug atorvastatin. researchgate.net Similarly, ethyl (S)-4-chloro-3-hydroxybutanoate is an important intermediate for producing 3-hydroxy-3-methyl glutaryl coenzyme A (HMG-CoA) reductase inhibitors, commonly known as statins. researchgate.net The role of this compound as a precursor in these syntheses highlights its foundational importance in creating high-value, stereochemically defined pharmaceutical products. nih.govresearchgate.net

Overview of Stereochemical Importance in Target Molecule Construction

The stereochemical configuration of a molecule is critical to its biological function, and constructing molecules with the correct three-dimensional arrangement is a central goal of organic synthesis. The (S)-stereocenter in this compound is crucial for its role as a building block because it allows chemists to control the stereochemical outcome of a synthetic sequence. sci-hub.se By starting with a compound that already possesses the desired chirality, chemists can avoid the often difficult and inefficient separation of stereoisomers later in the synthesis.

The enantioselective synthesis of such building blocks is a key area of research, often employing chiral catalysts or enzymes to ensure that only the desired enantiomer is formed. google.comsci-hub.se For example, aldol reactions, which form carbon-carbon bonds and can create new stereocenters, can be controlled using chiral auxiliaries or catalysts to yield products with high enantiomeric purity. harvard.edu The introduction of a pre-defined stereocenter, as provided by this compound, is a powerful strategy in the total synthesis of complex natural products and pharmaceuticals. This approach ensures that subsequent transformations build upon this initial chirality, ultimately leading to a final product with the correct and specific stereochemistry required for its intended biological activity. clockss.org

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C4H7ClO2 nih.gov
Molecular Weight 122.55 g/mol nih.gov
IUPAC Name (3S)-4-chloro-3-hydroxybutanal nih.gov
SMILES C(C=O)C@HO nih.gov
InChI Key XQXWWWKGIMBNKZ-VKHMYHEASA-N nih.gov
CAS Number 125781-04-6 bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7ClO2

Molecular Weight

122.55 g/mol

IUPAC Name

4-chloro-3-hydroxybutanal

InChI

InChI=1S/C4H7ClO2/c5-3-4(7)1-2-6/h2,4,7H,1,3H2

InChI Key

XQXWWWKGIMBNKZ-UHFFFAOYSA-N

Canonical SMILES

C(C=O)C(CCl)O

Origin of Product

United States

Applications of S 4 Chloro 3 Hydroxybutanal As a Chiral Synthon

Intermediates for Complex Pharmaceutical Molecules

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic routes that employ chiral synthons to introduce specific stereochemistry. (S)-4-Chloro-3-hydroxybutanal and its derivatives serve as crucial starting materials for a range of pharmaceutically active compounds.

β-Lactam antibiotics, including penicillins and cephalosporins, represent a cornerstone of antibacterial therapy researchgate.netnih.gov. The chemical synthesis of advanced, semi-synthetic β-lactams requires the use of key chiral intermediates to construct the complex side chains that determine the antibiotic's spectrum of activity and stability researchgate.netnih.gov.

While a direct, step-by-step synthesis from this compound is not extensively detailed in the literature, the utility of such multifunctional chiral building blocks is well-established in the field nih.gov. The distinct functionalities of this compound—aldehyde, alcohol, and chloride—offer multiple reaction sites for elaboration into the sophisticated, optically active side chains required for modern β-lactam and carbapenem (B1253116) antibiotics.

This compound, and its closely related derivatives such as (S)-4-chloro-3-hydroxybutyronitrile and the corresponding esters, are pivotal intermediates in constructing this side chain researchgate.netgoogle.comgoogle.com. For example, (S)-epichlorohydrin can be converted to (S)-4-chloro-3-hydroxybutyronitrile with a high degree of optical purity (99.2% enantiomeric excess) google.com. This nitrile is then transformed into the corresponding ester, which serves as a direct precursor for the Atorvastatin side chain, ensuring the correct stereochemistry at the C3-hydroxyl group google.comgoogle.com.

Table 1: Role of this compound Derivatives in Statin Synthesis

Target DrugPrecursor Derived from (S)-EpichlorohydrinRole of the Precursor
Atorvastatin(S)-4-chloro-3-hydroxybutyronitrileProvides the C3-hydroxy stereocenter of the chiral side chain google.comgoogle.com.
Rosuvastatin(S)-chiral synthonUsed to construct the 3,5-dihydroxy side chain essential for HMG-CoA reductase inhibition researchgate.net.

(R)-Carnitine, also known as L-carnitine, is an essential compound in cellular metabolism, where it facilitates the transport of fatty acids into the mitochondria for oxidation sci-hub.st. The synthesis of enantiomerically pure (R)-carnitine is of significant interest.

The most direct synthetic routes to (R)-carnitine employ the (R)-enantiomer of 4-chloro-3-hydroxybutyrate or its nitrile equivalent as the starting material researchgate.netresearchgate.netsigmaaldrich.com. However, the versatility of chiral pool chemistry allows for the synthesis of (R)-carnitine from the opposite enantiomer. Synthetic strategies have been successfully developed that start with (S)-3-hydroxy-γ-butyrolactone, a related C4 building block, and convert it to the desired (R)-carnitine sci-hub.st. These pathways involve a series of chemical steps that effectively switch the functional group priorities and result in the target molecule, showcasing the flexibility of these chiral synthons in complex synthesis sci-hub.st.

Optically active γ-amino-β-hydroxy acids are an important class of compounds with significant biological activity. A prominent example is (R)-4-amino-3-hydroxybutyric acid (GABOB), which functions as a neuromodulator in the central nervous system sci-hub.stgoogle.com.

Much like the synthesis of carnitine, the direct precursor for (R)-GABOB is typically the (R)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate researchgate.net. Nevertheless, synthetic routes have been devised to produce (R)-GABOB starting from the (S)-enantiomer of related building blocks like (S)-3-hydroxy-γ-butyrolactone sci-hub.st. Conversely, this compound is a logical and efficient precursor for the synthesis of (S)-4-amino-3-hydroxybutyric acid sigmaaldrich.com. The synthetic sequence would involve the conversion of the chloro group into an amino group (e.g., via an azide (B81097) intermediate) and oxidation of the aldehyde to a carboxylic acid, thereby retaining the (S) stereochemistry at the hydroxyl-bearing carbon.

Chiral alcohols are fundamental synthons in the pharmaceutical and fine chemical industries, serving as starting materials for a vast array of single-stereoisomer products researchgate.net. This compound is a valuable precursor to other specialized chiral building blocks.

The aldehyde functionality can be selectively reduced to a primary alcohol, yielding a chiral 4-chlorobutane-1,3-diol. Alternatively, the chlorohydrin moiety can be converted into a chiral epoxide, which is a highly reactive and versatile intermediate for introducing the chiral hydroxyethyl (B10761427) unit into larger molecules. These derived synthons are instrumental in constructing complex molecules where the precise installation of multiple stereocenters is required .

Building Block in Natural Product Total Synthesis

The total synthesis of complex natural products represents a significant challenge in organic chemistry, requiring precise control over molecular architecture and stereochemistry organic-chemistry.orgorganicchemistrydata.org. Chiral building blocks sourced from the "chiral pool," such as this compound, are invaluable tools in this endeavor.

These synthons provide a compact and stereochemically defined starting point that can be elaborated into larger, more complex structures. The combination of reactive sites in this compound allows for its incorporation into a larger molecular framework through various carbon-carbon and carbon-heteroatom bond-forming reactions. While the provided literature does not highlight a specific application of this butanal in a completed total synthesis of a named natural product, the use of such versatile C4 chiral synthons is a well-established and fundamental strategy for efficiently constructing segments of complex, biologically active molecules organic-chemistry.org.

Incorporation into Polyketide Frameworks

Polyketides are a large class of natural products characterized by repeating β-hydroxy carbonyl motifs. Chiral building blocks containing this structural feature are theoretically ideal for the synthesis of polyketide chains. While this compound possesses the requisite β-hydroxy aldehyde structure, its specific incorporation into larger polyketide frameworks is not extensively documented in readily available scientific literature. The principles of polyketide synthesis often rely on iterative chain extensions, and the use of pre-formed chiral C4 units like this compound could offer a strategic advantage in controlling stereochemistry. However, specific examples demonstrating this application remain limited.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Indolizidines)

This compound and its derivatives are effective precursors for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and alkaloids.

Pyrrolidines: The related compound, (S)-4-chloro-3-hydroxybutyronitrile, is a well-established precursor to chiral pyrrolidine (B122466) derivatives. The butanal can be converted to the nitrile, which then undergoes cyclization. A common synthetic route involves the reduction of the nitrile group to a primary amine, which then displaces the chloride via an intramolecular nucleophilic substitution to form the pyrrolidine ring. This process yields enantiomerically pure substituted pyrrolidines, such as (S)-3-hydroxypyrrolidine, a valuable chiral intermediate.

Starting MaterialKey TransformationProduct
(S)-4-chloro-3-hydroxybutyronitrileCatalytic Reduction & Intramolecular Cyclization(S)-3-pyrrolidinol

Indolizidines: The indolizidine skeleton consists of a fused six-membered and five-membered ring system with a shared nitrogen atom. The chiral pyrrolidines synthesized from this compound serve as crucial intermediates for the construction of these bicyclic alkaloids. The pyrrolidine ring forms one of the two rings of the indolizidine core, and further synthetic steps are used to build the second ring, often through strategies like ring-closing metathesis or intramolecular alkylation.

Specific Applications in Alkaloid and Other Complex Natural Product Syntheses (e.g., Swainsonine (B1682842), Zenkequinone B derivatives)

The utility of this chiral C4 building block is highlighted in the total synthesis of specific natural products.

Swainsonine: (-)-Swainsonine is an indolizidine alkaloid that functions as a potent inhibitor of mannosidase enzymes. Its synthesis is a significant target for organic chemists. Several synthetic strategies for swainsonine rely on the use of a chiral C4 building block to establish the stereochemistry of the pyrrolidine portion of the molecule. For instance, a tactical combination of an organocatalyzed aldol (B89426) reaction followed by intramolecular reductive amination can produce a key chiral pyrrolidine derivative with three contiguous stereocenters in just two steps from achiral precursors researchgate.net. This intermediate is then elaborated to complete the synthesis of swainsonine researchgate.net. While this specific example does not start with this compound itself, the core strategy relies on a chiral 3-hydroxybutanal moiety, demonstrating the importance of this structural motif in accessing complex alkaloids like swainsonine.

Zenkequinone B derivatives: Zenkequinone B is a natural product belonging to the angucyclinone family, characterized by a benz[a]anthraquinone skeleton. Extensive reviews of its synthesis show that the primary strategies involve methodologies such as the Diels-Alder reaction, enyne metathesis, and intramolecular cyclizations. The precursors and key intermediates reported in the total syntheses of Zenkequinone B are not derived from or structurally related to this compound.

Precursor for Agrochemicals and Specialty Chemicals

Optically active 4-chloro-3-hydroxybutanal and its related ester and nitrile derivatives are recognized as valuable intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals google.com. The defined stereochemistry is crucial for the biological activity of the final products.

The ester derivative, ethyl (S)-4-chloro-3-hydroxybutanoate, is a known precursor in the synthesis of inhibitors for 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which are part of the widely used class of statin drugs researchgate.net. Furthermore, the (R)-enantiomer is used to synthesize biologically important molecules like L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB) researchgate.net. This highlights the importance of the enantiopurity of these C4 synthons for accessing different therapeutic agents. The compound's utility as an intermediate for agrochemicals is also noted in the patent literature, underscoring its versatility in applied chemical manufacturing google.com.

Application AreaTarget Molecule/ClassReference
Pharmaceuticals HMG-CoA Reductase Inhibitors (Statins) researchgate.net
Pharmaceuticals L-Carnitine (from (R)-enantiomer) researchgate.net
Agrochemicals General Manufacturing Intermediate google.com

Synthetic Transformations and Derivatives of S 4 Chloro 3 Hydroxybutanal

Conversion to Chiral Nitriles (e.g., (S)-4-Chloro-3-hydroxybutyronitrile)

(S)-4-Chloro-3-hydroxybutanal exists in equilibrium with its cyclic hemiacetal form, but its synthetic utility is often demonstrated through reactions of its precursor, (S)-epichlorohydrin. The conversion to the chiral nitrile, (S)-4-chloro-3-hydroxybutyronitrile, is a key transformation. This is typically achieved through the ring-opening of (S)-epichlorohydrin with a cyanide source. The reaction proceeds by nucleophilic attack of the cyanide ion on one of the epoxide carbons.

The reaction is generally carried out in an aqueous medium, and maintaining a specific pH is crucial for achieving high yields and purity. A weakly basic pH, typically between 7.0 and 8.0, is often employed to facilitate the reaction while minimizing side products. Various cyanide salts, such as sodium cyanide or potassium cyanide, can be used. For instance, reacting (S)-epichlorohydrin with sodium cyanide in water, with the pH maintained between 7.9 and 8.0 using citric acid, can produce (S)-4-chloro-3-hydroxybutyronitrile in high yield and excellent optical purity after an aqueous workup and extraction google.com.

Below is a table summarizing typical reaction conditions for this synthesis.

Cyanide SourcepHTemperature (°C)Reaction TimeYield (%)Chemical Purity (%)Optical Purity (% ee)Reference
Sodium Cyanide / Citric Acid7.9-8.022-2510 h91.399.199.3 google.com
Potassium Cyanide / H₂SO₄7.3-7.8Room TempNot Specified9196.599.2 google.com
Hydrogen Cyanide / Basic CatalystNot Specified60~7.5 h92.198.6Not Specified google.com
Potassium Cyanide / Acetic Acid8.0-10.020-251.5-4 h78.4Not SpecifiedNot Specified google.com

Derivatization to Carboxylic Acid Esters and Amides (e.g., Ethyl (S)-4-chloro-3-hydroxybutanoate)

The aldehyde functional group of this compound can be oxidized to a carboxylic acid, (S)-4-chloro-3-hydroxybutanoic acid, which can subsequently be esterified or converted to an amide. However, a more direct and efficient route to esters involves the alcoholysis of the corresponding nitrile, (S)-4-chloro-3-hydroxybutyronitrile.

This transformation, known as the Pinner reaction, can be performed as a one-step process. By dissolving (S)-4-chloro-3-hydroxybutyronitrile in an alcohol, such as ethanol, and bubbling hydrogen chloride gas through the solution, the corresponding ester, ethyl (S)-4-chloro-3-hydroxybutanoate, can be obtained in high yield and purity google.comgoogle.com. This method avoids the isolation of the intermediate carboxylic acid google.com. The reaction temperature is typically maintained between 15°C and 50°C google.com.

Alternatively, ethyl (S)-4-chloro-3-hydroxybutanoate is frequently synthesized via the asymmetric reduction of the prochiral ketone, ethyl 4-chloroacetoacetate, using biocatalysts like carbonyl reductase or whole-cell systems such as Aureobasidium pullulans researchgate.netchemicalbook.com.

The synthesis of amides can be achieved by reacting an activated form of (S)-4-chloro-3-hydroxybutanoic acid with a desired amine. Common methods involve converting the carboxylic acid to an acyl chloride or using peptide coupling reagents to facilitate amide bond formation researchgate.netnih.gov. A one-pot synthesis from aldehydes to amides using N-chloroamines has also been developed, which could be applicable to this compound .

Reactions Involving the Halogen Moiety (e.g., Nucleophilic Substitutions, Halohydrin Dehalogenase-catalyzed conversions)

The primary chloride in this compound and its derivatives is susceptible to nucleophilic substitution. The vicinal hydroxyl group allows for intramolecular cyclization to form an epoxide, a reaction that is notably catalyzed by halohydrin dehalogenases (HHDHs) researchgate.netwikipedia.org.

HHDHs catalyze the intramolecular displacement of the halogen by the adjacent hydroxyl group, forming an (S)-glycidyl intermediate (an epoxide) researchgate.net. These enzymes can then catalyze the ring-opening of this highly reactive epoxide with various nucleophiles like cyanide (CN⁻), azide (B81097) (N₃⁻), or nitrite (B80452) (NO₂⁻) google.comresearchgate.net. This two-step, one-pot enzymatic cascade is a powerful tool for creating new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds enantioselectively researchgate.netprepchem.com. A significant industrial application is the conversion of ethyl (S)-4-chloro-3-hydroxybutyrate into ethyl (R)-4-cyano-3-hydroxybutyrate, a key intermediate for statins researchgate.netresearchgate.net. The change in stereochemical designation from (S) to (R) is a result of the Cahn-Ingold-Prelog priority rules changing upon substitution of the chloroethyl group with a cyanoethyl group prepchem.com.

Besides enzymatic conversions, the chlorine atom can be displaced by other nucleophiles in standard Sₙ2 reactions. For example, reaction with other halide ions (e.g., Br⁻, I⁻) can lead to the corresponding halogen-substituted analogues.

Modifications of the Hydroxyl and Aldehyde Functional Groups

The aldehyde and hydroxyl groups of this compound can undergo a variety of chemical modifications.

Aldehyde Group Reactions:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, (S)-4-chloro-3-hydroxybutanoic acid, using mild oxidizing agents.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding (S)-4-chlorobutane-1,3-diol nih.govbldpharm.com.

Acetal (B89532) Formation: To protect the aldehyde group during reactions at other sites, it can be converted into a cyclic acetal by reacting it with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions organic-chemistry.orgyoutube.com. For example, 4-chlorobutanal (B1267710) can be converted to its dimethyl acetal cymitquimica.com.

Hydroxyl Group Reactions:

Oxidation: Oxidation of the secondary alcohol would yield a β-chloro ketone.

Esterification/Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers, which can also serve as protecting groups.

Combined Reactions:

Hydrogenation: Complete hydrogenation of the molecule would reduce the aldehyde to a primary alcohol, yielding (S)-4-chlorobutane-1,3-diol wikipedia.org.

Dehydration: Similar to other aldols, heating this compound can lead to dehydration, forming an α,β-unsaturated aldehyde wikipedia.org.

Synthesis and Reactivity of Analogues with Different Halogen Substituents (e.g., bromo-, iodo-, fluoro-substituted butanals)

Analogues of this compound with different halogens can be synthesized, and their reactivity is influenced by the nature of the carbon-halogen bond.

(S)-4-Bromo-3-hydroxybutanal: This analogue can be prepared through methods analogous to the chloro-compound, for instance, by the ring-opening of (S)-epibromohydrin. The resulting bromo-substituted compound is expected to be more reactive in nucleophilic substitution reactions than its chloro counterpart due to the lower bond energy of the C-Br bond chemicalbook.comchemicalbook.comnih.gov.

(S)-4-Iodo-3-hydroxybutanal: The iodo-analogue would be even more reactive. The C-I bond is the weakest among the halogens (excluding astatine), making the iodide an excellent leaving group. Synthesis could involve halide exchange from the chloro- or bromo-analogue or by using (S)-epiiodohydrin as a starting material.

(S)-4-Fluoro-3-hydroxybutanal: The synthesis of the fluoro-analogue is more challenging. One reported route to a related compound, 4-fluoro-3-hydroxybutyric acid, involves the ring-opening of an epoxy ester with a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride researchgate.net. The C-F bond is very strong, making the fluoro-analogue significantly less reactive towards nucleophilic substitution compared to the other halo-analogues.

The general trend in reactivity for these nucleophilic substitution reactions follows the order: I > Br > Cl > F. This is primarily dictated by the carbon-halogen bond strength and the stability of the resulting halide anion as a leaving group.

Advanced Analytical and Spectroscopic Characterization in Research

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is an indispensable technique for separating enantiomers and quantifying the enantiomeric excess (e.e.) of a chiral compound. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are utilized for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for determining the optical purity of (s)-4-Chloro-3-hydroxybutanal and its derivatives. The separation relies on the differential diastereomeric interactions between the enantiomers and the CSP. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are commonly employed due to their broad applicability in resolving a wide range of racemic mixtures. For instance, cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate) are examples of selectors that provide unique chiral recognition capabilities. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Gas Chromatography (GC): For volatile compounds or those that can be readily derivatized to become volatile, chiral GC is a powerful alternative. gcms.cz The stationary phases in these capillary columns often consist of cyclodextrin (B1172386) derivatives, which create a chiral environment capable of separating enantiomers. gcms.cz In the analysis of products from stereoselective reactions, such as the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, chiral GC or HPLC is used to confirm the high optical purity of the product, often achieving enantiomeric excesses of over 99%. nih.govresearchgate.net

The choice between HPLC and GC depends on the compound's volatility, thermal stability, and the presence of functional groups amenable to detection.

TechniqueStationary Phase PrincipleApplication for this compoundKey Finding
Chiral HPLCDifferential interaction with a Chiral Stationary Phase (e.g., polysaccharide derivatives)Separation of (S)- and (R)-enantiomers of the butanal or its derivatives (e.g., esters).Quantification of enantiomeric excess (e.e.).
Chiral GCFormation of transient diastereomeric complexes with a chiral selector (e.g., cyclodextrins). gcms.czAnalysis of volatile derivatives to determine enantiomeric purity.Confirmation of high optical purity (e.g., >99% e.e.) in asymmetric synthesis products. nih.govresearchgate.net
Table 1: Overview of Chiral Chromatography Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the aldehydic proton (-CHO), the proton on the chiral carbon bearing the hydroxyl group (-CH(OH)-), the protons of the adjacent methylene (B1212753) group (-CH₂-), and the protons on the methylene group bearing the chlorine atom (-CH₂Cl). The coupling patterns (splitting) between these protons would confirm their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. docbrown.info For this compound, four unique signals would be expected, corresponding to the carbonyl carbon, the carbon bearing the hydroxyl group, and the two other methylene carbons. docbrown.info

For stereochemical assignment, advanced NMR techniques may be required. While standard NMR can confirm the constitution, determining the absolute configuration often involves the use of chiral derivatizing agents or chiral solvating agents. These reagents react with the enantiomers to form diastereomers, which will exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity and, in some cases, the assignment of the absolute configuration.

NucleusExpected Chemical Shift Region (ppm)Information Provided
¹H (Proton)~9.5-10.0 (CHO), ~4.0-4.5 (CHOH), ~3.6-3.8 (CH₂Cl), ~2.5-2.8 (CH₂CHO)Connectivity through spin-spin coupling, chemical environment of protons.
¹³C (Carbon)~200 (CHO), ~65-75 (CHOH), ~45-55 (CH₂Cl), ~40-50 (CH₂CHO)Number of unique carbon environments, functional group identification. docbrown.info
Table 2: Predicted NMR Spectroscopic Data for this compound.

Mass Spectrometry for Elucidating Reaction Products and Intermediates

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying components in a complex mixture, such as a reaction crude. researchgate.net

In the context of reactions involving this compound, GC-MS can be used to:

Confirm the identity of the product: By matching the molecular ion peak to the expected molecular weight (122.55 g/mol ) and analyzing the fragmentation pattern, which is a unique fingerprint of the molecule. nih.gov

Identify reaction intermediates: Small samples can be taken from a reaction over time to track the formation of intermediates and the consumption of starting materials.

Detect impurities and byproducts: The high sensitivity of MS allows for the detection of even trace amounts of side products, which is crucial for optimizing reaction conditions and ensuring the purity of the final product. researchgate.net

A sensitive GC-MS method can be developed and validated for the identification of related chloro-alcohols in active pharmaceutical ingredients, demonstrating the technique's robustness for trace analysis. researchgate.net

Optical Rotation and Circular Dichroism for Chiral Purity and Conformation Analysis

Optical activity is a defining characteristic of chiral molecules. Techniques that measure the interaction of chiral substances with plane-polarized light are essential for confirming their enantiomeric identity and purity.

Optical Rotation: A polarimeter is used to measure the optical rotation of a chiral compound, which is the angle to which the plane of polarized light is rotated upon passing through a sample. The specific rotation [α] is a characteristic physical property of a chiral molecule. The (S)-enantiomer of a compound will rotate light in the opposite direction to the (R)-enantiomer by an equal magnitude. For example, while the aldehyde itself is not commonly reported, related (S)-enantiomers show negative (levorotatory) optical rotation. Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate has a reported specific rotation of -14.5° (neat). fishersci.pt Conversely, (R)-(+)-4-Chloro-3-hydroxybutyronitrile is dextrorotatory, with a reported specific rotation of +11.0° to +14°. chemimpex.com Measuring the optical rotation provides a quick and effective quality control check for chiral purity, where the observed rotation is directly proportional to the enantiomeric excess.

Circular Dichroism (CD): Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule and can be used to determine absolute configuration, study conformational changes, and analyze secondary structure in larger biomolecules. For a small molecule like this compound, CD spectroscopy could be used to confirm the stereochemical assignment by comparing its spectrum to that of known standards or theoretical calculations.

TechniquePrincipleInformation ObtainedExample Value (Related Compound)
Optical RotationMeasures the rotation of plane-polarized light by a chiral sample.Confirmation of enantiomeric identity and calculation of optical purity.[α] = -14.5° (neat) for Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate. fishersci.pt
Circular DichroismMeasures the differential absorption of left and right circularly polarized light.Determination of absolute configuration and conformational analysis.Provides a characteristic spectrum (a "fingerprint") for the specific enantiomer.
Table 3: Chiroptical Analysis Techniques.

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